N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzodioxine core linked to a thiazole ring substituted with a 4-ethoxyphenyl group. Its molecular formula is C20H19N2O3S (calculated molecular weight: 367.44 g/mol).
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-24-15-6-3-13(4-7-15)16-12-27-20(21-16)22-19(23)14-5-8-17-18(11-14)26-10-9-25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBTHMDLMXDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes a benzodioxane moiety and thiazole ring. The general formula is represented as follows:
This structure is significant as it contributes to the biological activity of the compound.
Synthesis
The synthesis of this compound involves several steps including the formation of the thiazole ring and subsequent modifications to introduce the benzodioxane moiety. The detailed synthetic pathway can be referenced in various studies that explore similar derivatives of benzodioxane and thiazole .
Anti-inflammatory Activity
Research indicates that compounds containing a benzodioxane structure exhibit notable anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the modulation of signaling pathways such as NF-kB .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. For example, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study:
In a study conducted by Idris et al., a series of benzodioxane derivatives were synthesized and evaluated for their growth inhibitory effects on ovarian carcinoma xenograft models. The findings suggested that specific structural modifications enhance anticancer activity significantly .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary tests indicate that it exhibits inhibitory effects against various bacterial strains. This activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the benzodioxane or thiazole rings can lead to enhanced potency or selectivity against particular biological targets. For instance, substituents on the thiazole ring have been shown to influence anti-inflammatory activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiazole ring or benzodioxine core, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
The acetamidophenyl analog () introduces an additional hydrogen-bonding site, which may enhance binding to enzymes like proteases .
Spectral Differences :
- IR spectra of thiazole derivatives (e.g., C=S stretching at 1247–1255 cm⁻¹ in ) differentiate them from benzodioxine-isoxazole hybrids (e.g., C=O at 1663–1682 cm⁻¹) .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for triazole-thiones (), involving cyclization and nucleophilic substitution, whereas isoxazole derivatives () require diazenylation .
Thermodynamic Stability :
- Tautomerism observed in triazole-thiones () is absent in the target compound due to the rigid benzodioxine-thiazole framework, favoring a single tautomeric form .
Research Findings and Limitations
- Gaps in Data : Direct biological activity data (e.g., IC50 values) for the target compound are absent in the evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
